A Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Oxetan-3-YL)cyclopropan-1-amine
A Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Oxetan-3-YL)cyclopropan-1-amine
Executive Summary: The pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is a cornerstone of modern drug discovery. Small, strained ring systems have emerged as powerful tools in this endeavor. This guide provides an in-depth analysis of 1-(oxetan-3-yl)cyclopropan-1-amine, a spirocyclic building block that uniquely combines the beneficial features of both the oxetane and cyclopropane motifs. We will explore its core chemical properties, present a robust synthetic pathway, detail its reactivity and stability, and contextualize its significant potential for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of Spirocyclic Oxetanes in Medicinal Chemistry
The pharmaceutical industry has seen a marked shift towards molecules with higher sp3-hybridized carbon content, moving away from the flat, aromatic structures that once dominated discovery pipelines. This "escape from flatland" is driven by the need for compounds with improved selectivity, better physicochemical properties, and access to novel intellectual property space.
In this context, the oxetane ring has become a highly valued motif.[1] It is recognized not merely as a small cyclic ether but as a versatile functional group surrogate and a modulator of key drug-like properties.[2] The introduction of an oxetane can profoundly and beneficially influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and the basicity of proximal amines.[2][3] It frequently serves as a bioisostere for less desirable gem-dimethyl or carbonyl groups, offering similar steric bulk without the associated lipophilicity or metabolic liabilities.[4][5]
1-(Oxetan-3-yl)cyclopropan-1-amine (CAS 1556311-99-9) exemplifies the strategic combination of these principles. It integrates the polar, hydrogen-bond accepting oxetane with the rigid, three-dimensional framework of a spiro-fused cyclopropane ring. The primary amine provides a critical vector for further chemical elaboration, making this compound a highly attractive starting point for library synthesis and lead optimization campaigns.
Core Physicochemical and Structural Properties
The unique spirocyclic arrangement of 1-(oxetan-3-yl)cyclopropan-1-amine imparts a distinct set of chemical properties that are highly advantageous for drug design. The molecule's high fraction of sp3 carbons (fsp3 = 1.0) contributes to a desirable three-dimensional conformation, while the embedded oxygen atom significantly influences its polarity and solubility.
| Property | Value | Source |
| CAS Number | 1556311-99-9 | [6] |
| IUPAC Name | 1-(oxetan-3-yl)cyclopropan-1-amine | [6] |
| Molecular Formula | C₆H₁₁NO | [6] |
| Molecular Weight | 113.16 g/mol | [6] |
| LogP | -0.401 | [6] |
| Hydrogen Bond Donors | 2 (from -NH₂) | - |
| Hydrogen Bond Acceptors | 2 (1 from ether O, 1 from N) | - |
| Canonical SMILES | NC1(C2COC2)CC1 | [6] |
| InChI Key | PISUZWNKIUQYAX-UHFFFAOYSA-N | [6] |
The negative LogP value of -0.401 indicates that the compound is hydrophilic, a direct consequence of the polar oxetane ring and the primary amine.[6] This inherent solubility is a significant advantage in early-stage drug discovery, where poor solubility can be a major hurdle.
Spectroscopic and Analytical Characterization
While specific experimental spectra are proprietary to manufacturers, the structure of 1-(oxetan-3-yl)cyclopropan-1-amine allows for a confident prediction of its key spectroscopic features.
| Technique | Feature | Predicted Characteristics |
| ¹H NMR | Oxetane Protons | Two sets of multiplets, likely between 4.0-5.0 ppm, corresponding to the two non-equivalent CH₂ groups adjacent to the oxygen. |
| Cyclopropane Protons | Complex, shielded multiplets expected in the upfield region, typically between 0.5-1.5 ppm. | |
| Amine Protons | A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between 1.0-3.0 ppm. | |
| ¹³C NMR | Oxetane Carbons | Two signals for the CH₂ carbons adjacent to oxygen (~65-80 ppm) and one signal for the spirocyclic quaternary carbon. |
| Cyclopropane Carbons | Signals for the CH₂ carbons at high field (~10-25 ppm) and a signal for the quaternary carbon attached to the nitrogen. | |
| IR Spectroscopy | N-H Stretch | Two characteristic weak-to-medium bands for a primary amine in the 3250-3400 cm⁻¹ region.[7] |
| N-H Bend | A medium-to-strong scissoring vibration around 1580-1650 cm⁻¹.[7] | |
| C-O Stretch | A strong, characteristic C-O-C stretch for the cyclic ether, expected around 1100-1150 cm⁻¹. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | A peak at m/z = 113 corresponding to the molecular weight. |
| Fragmentation | Common fragmentation patterns would include loss of the amino group (-NH₂) and ring-opening or cleavage of the oxetane and cyclopropane rings. |
Synthesis and Manufacturing Considerations
A robust and scalable synthesis is critical for the utility of any building block. A plausible and efficient synthetic route to 1-(oxetan-3-yl)cyclopropan-1-amine commences from the commercially available oxetan-3-one. The strategy involves the formation of a spirocyclic cyclopropanenitrile, which is subsequently reduced to the target primary amine.
Caption: Proposed synthetic workflow for 1-(oxetan-3-yl)cyclopropan-1-amine.
Experimental Protocol: A Self-Validating Approach
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Step 1: Synthesis of 1-(Oxetan-3-ylidene)acetonitrile.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.05 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of oxetan-3-one.
-
Causality: The Horner-Wadsworth-Emmons reaction is chosen for its high efficiency in converting ketones to α,β-unsaturated nitriles, providing the necessary precursor for cyclopropanation.
-
Validation: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography. The product should show the characteristic nitrile peak (~2250 cm⁻¹) in the IR spectrum.
-
-
Step 2: Synthesis of Spiro[oxetane-3,1'-cyclopropane]-2-carbonitrile.
-
To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydride (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir for 1 hour until the solution becomes clear, indicating the formation of the sulfur ylide.
-
Add a solution of 1-(oxetan-3-ylidene)acetonitrile (1.0 eq) in DMSO dropwise.
-
Stir at room temperature overnight. Monitor by GC-MS for product formation.
-
Causality: The Corey-Chaykovsky reaction is ideal for the cyclopropanation of electron-deficient alkenes (Michael acceptors) like α,β-unsaturated nitriles.
-
Validation: Work up the reaction by pouring it into ice water and extracting with ethyl acetate. After purification, ¹H NMR should confirm the presence of high-field cyclopropyl protons and the disappearance of vinylic proton signals.
-
-
Step 3: Reduction to 1-(Oxetan-3-yl)cyclopropan-1-amine.
-
To a solution of the spiro-nitrile (1.0 eq) in anhydrous diethyl ether or THF, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Causality: LiAlH₄ is a powerful reducing agent capable of cleanly converting the nitrile to a primary amine without affecting the oxetane ring under these conditions.
-
Validation: Carefully quench the reaction according to the Fieser workup procedure (sequential addition of water, 15% NaOH (aq), and water). Filter the resulting aluminum salts and concentrate the filtrate. The final product's identity can be confirmed by LC-MS (correct mass) and IR spectroscopy (disappearance of the nitrile peak and appearance of N-H stretches).
-
Chemical Reactivity and Stability Profile
The reactivity of 1-(oxetan-3-yl)cyclopropan-1-amine is dominated by its primary amine and the latent reactivity of the strained oxetane ring.
-
Amine-Centered Reactivity: The primary amine is a versatile nucleophile and base. It readily participates in standard amine chemistries, including N-acylation with acid chlorides or anhydrides, N-alkylation, reductive amination with aldehydes or ketones, and urea/thiourea formation with isocyanates/isothiocyanates. These reactions provide a robust platform for library generation.
-
Oxetane Ring Stability: The oxetane ring is generally stable under neutral and basic conditions. However, it is susceptible to nucleophilic ring-opening under strongly acidic conditions (both Brønsted and Lewis acids), which can activate the ether oxygen and lead to decomposition or rearrangement.[3] This reactivity should be a key consideration during reaction design and purification (e.g., avoiding strongly acidic chromatography conditions).
Caption: Key reactivity pathways for 1-(oxetan-3-yl)cyclopropan-1-amine.
Handling, Safety, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound.
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [6] |
| Skin Irritation | Causes skin irritation (Inferred) | H315 | |
| Eye Irritation | Causes serious eye irritation (Inferred) | H319 |
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] Incompatible materials include strong oxidizing agents and strong acids.[9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from heat and ignition sources. Refrigerated storage is recommended for long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Medicinal Chemistry and Drug Design
The true value of 1-(oxetan-3-yl)cyclopropan-1-amine lies in its application as a strategic building block to solve common challenges in drug discovery.
Caption: Relationship between structural motifs and their positive impact on drug properties.
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Improving Solubility and Reducing Lipophilicity: As demonstrated by its low LogP, the oxetane moiety directly addresses the pervasive issue of poor compound solubility. Replacing a lipophilic group like a gem-dimethyl or cyclohexyl with this spiro-oxetane can significantly improve aqueous solubility.[1][10]
-
Modulating Amine Basicity: The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. This effect propagates through the spirocyclic core to the primary amine, lowering its pKa (making it less basic) compared to a simple alkyl amine.[3] This modulation is crucial for optimizing cell permeability, reducing off-target effects (e.g., hERG liability), and fine-tuning binding interactions.
-
Enhancing Metabolic Stability: The rigid spirocyclic core can serve as a metabolically robust bioisostere for a gem-dimethyl group, which can be susceptible to oxidative metabolism. By occupying a specific region of space with a chemically stable scaffold, it can shield adjacent parts of a molecule from metabolic enzymes.[4]
-
Exploring 3D Chemical Space: The defined, rigid conformation of the spiro[oxetane.1,1'-cyclopropane] system provides an excellent scaffold for orienting substituents into precise vectors in 3D space. This allows for a more refined exploration of protein binding pockets compared to flexible aliphatic chains, potentially leading to higher potency and selectivity.
Conclusion
1-(Oxetan-3-yl)cyclopropan-1-amine is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. It provides a pre-validated solution for improving key physicochemical properties, including solubility, lipophilicity, and metabolic stability, while simultaneously offering a rigid, three-dimensional framework for potent and selective ligand design. Its straightforward reactivity and the availability of robust synthetic routes further cement its status as a high-value building block for the next generation of therapeutic agents.
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